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Compound of Interest

Compound Name: vanilloylacetyl-CoA

Cat. No.: B15549116 Get Quote

Technical Support Center: Enoyl-CoA
Hydratase/Lyase
Welcome to the technical support center for enoyl-CoA hydratase/lyase (ECH). This resource is

designed to assist researchers, scientists, and drug development professionals in optimizing

their experiments and troubleshooting common issues encountered when working with this

enzyme.

Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of enoyl-CoA hydratase/lyase?

A1: Enoyl-CoA hydratase catalyzes the syn-addition of a water molecule across the double

bond of a trans-2-enoyl-CoA thioester to form a β-hydroxyacyl-CoA thioester.[1][2] This reaction

is a critical step in the β-oxidation pathway of fatty acid metabolism.[1][2][3] The mechanism

involves two key glutamic acid residues (Glu-144 and Glu-164 in rat liver ECH) that act in

concert to activate a water molecule.[1][2] Another important residue, Gly-141, is thought to be

involved in substrate activation.[1][2] The active site is highly rigid to ensure the specific

orientation of the water molecule for the syn-addition.[3]

Q2: What factors can influence the catalytic efficiency of ECH?

A2: Several factors can affect the efficiency of ECH:
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Substrate Chain Length: The rate of the reaction catalyzed by ECH can decrease as the tail

length of the fatty acid substrate increases.[4]

pH and Temperature: Like most enzymes, the activity of ECH is sensitive to pH and

temperature. The optimal conditions should be determined empirically for the specific

enzyme and substrate being used.

Inhibitors: Certain compounds can inhibit ECH activity. For example, uric acid has been

shown to block enoyl-CoA hydratase.[5] Potent irreversible inhibitors that form covalent

adducts with the enzyme have also been reported.[1][2]

Mutations: Site-directed mutagenesis can be used to alter the catalytic activity and substrate

specificity of the enzyme.[6][7][8]

Q3: How can I improve the catalytic efficiency of my ECH?

A3: Improving the catalytic efficiency of ECH can be approached through several strategies:

Rational Design and Site-Directed Mutagenesis: Based on the enzyme's structure and

catalytic mechanism, specific amino acid residues can be targeted for mutation. For

instance, mutations at positions defining the acyl-chain-binding pocket (e.g., Ser-62, Leu-65,

and Val-130 in Aeromonas caviae PhaJAc) have been shown to alter substrate specificity

and improve activity towards certain substrates.[6] In another study, mutations like F74W and

R147Q in an ECH from Streptomyces sp. resulted in an approximately 2-fold increase in

activity for vanillin production.[7]

Optimization of Reaction Conditions: Systematically varying parameters such as pH,

temperature, and buffer composition can help identify the optimal conditions for your specific

ECH and substrate.

Directed Evolution: This is a powerful method for improving enzyme properties, including

catalytic activity, through iterative rounds of mutation and selection.
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Issue Possible Causes Recommended Solutions

Low or no enzyme activity Inactive enzyme

- Verify the integrity of the

purified enzyme using SDS-

PAGE. - Ensure proper storage

conditions (-20°C or lower,

consider adding a

cryoprotectant like glycerol).[9]

Avoid multiple freeze-thaw

cycles.[9]

Incorrect assay conditions

- Optimize pH, temperature,

and buffer components for

your specific enzyme and

substrate. - Confirm the correct

concentration of all reaction

components, including the

substrate and any necessary

cofactors.

Presence of inhibitors

- Check all reagents and

buffers for potential inhibitors. -

If working with crude cell

lysates, consider purifying the

enzyme to remove

endogenous inhibitors.

Substrate degradation

- Ensure the stability of the

enoyl-CoA substrate under the

assay conditions. Prepare

fresh substrate solutions if

necessary.

Inconsistent results Pipetting errors

- Calibrate pipettes regularly. -

Use appropriate pipetting

techniques to ensure accuracy

and precision.

Instability of reagents - Prepare fresh buffers and

reagent solutions. - Store stock
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solutions at the recommended

temperatures.

Variation in enzyme batches

- If using a new batch of

enzyme, perform a side-by-

side comparison with the

previous batch to check for

differences in activity.

High background signal
Non-enzymatic substrate

degradation

- Run a control reaction without

the enzyme to measure the

rate of non-enzymatic

substrate conversion. Subtract

this background rate from the

rate of the enzymatic reaction.

Contaminating enzymes in

crude extracts

- Purify the recombinant ECH

to remove other enzymes that

may react with the substrate or

product.

Quantitative Data
Table 1: Relative Productivity of Wild-Type and Mutant Enoyl-CoA Hydratase/Lyase (Ech) in

Vanillin Biosynthesis.[7][10]
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Enzyme Variant Mutation(s) Relative Productivity (%)

Wild-Type (WT) - 100

Mutant 1 F74W ~200

Mutant 2 R147Q ~200

Mutant 3 Q255R 0

Mutant 4 ΔN1-11 >100

Mutant 5 A130G <100

Mutant 6 A130G/T132S No product

Mutant 7 ΔT90 Reduced activity

Mutant 8 ΔTGPEIL Reduced activity

Mutant 9 ΔC260-287 No product

Note: Data is based on the production of vanillin from ferulic acid in a whole-cell catalysis

system.

Experimental Protocols
Protocol 1: Spectrophotometric Assay for Enoyl-CoA
Hydratase Activity
This protocol is based on the continuous monitoring of the decrease in absorbance at 345 nm,

which corresponds to the hydration of the enoyl-CoA substrate.

Materials:

Purified enoyl-CoA hydratase/lyase

Substrate stock solution (e.g., 1 mM feruloyl-CoA in water)

Reaction buffer (e.g., 20 mM sodium phosphate buffer, pH 7.0)

Spectrophotometer capable of reading at 345 nm
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Cuvettes

Procedure:

Prepare the reaction mixture in a cuvette by adding the reaction buffer and the substrate

solution to a final volume of 1 mL. The final substrate concentration should be optimized, but

a starting point of 50-100 µM is common.

Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5

minutes to allow for temperature equilibration.

Initiate the reaction by adding a small, known amount of the purified enzyme to the cuvette.

Mix gently by inverting the cuvette.

Immediately start monitoring the decrease in absorbance at 345 nm over time (e.g., for 5-10

minutes).

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time

plot. The enzyme activity can be calculated using the molar extinction coefficient of the

substrate (e.g., for feruloyl-CoA, ε₃₄₅ = 1.9 x 10⁴ M⁻¹ cm⁻¹).[11]

Run a control reaction without the enzyme to account for any non-enzymatic substrate

degradation.

Protocol 2: Site-Directed Mutagenesis to Improve
Catalytic Efficiency
This protocol provides a general workflow for creating specific mutations in the gene encoding

ECH.

Materials:

Plasmid DNA containing the wild-type ECH gene

Mutagenic primers (forward and reverse) containing the desired mutation

High-fidelity DNA polymerase
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dNTPs

DpnI restriction enzyme

Competent E. coli cells for transformation

LB agar plates with appropriate antibiotic for selection

Procedure:

Primer Design: Design a pair of complementary primers that contain the desired mutation

and anneal to the plasmid DNA.

PCR Mutagenesis: Perform PCR using the plasmid DNA as a template, the mutagenic

primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid,

incorporating the desired mutation.

DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated

DNA, so it will digest the parental (wild-type) plasmid DNA, leaving the newly synthesized,

unmethylated (mutant) plasmid DNA intact.

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

Selection and Screening: Plate the transformed cells on LB agar containing the appropriate

antibiotic. Select individual colonies and grow them in liquid culture.

Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the selected colonies and

verify the presence of the desired mutation by DNA sequencing.

Protein Expression and Purification: Once the mutation is confirmed, express the mutant

protein and purify it for subsequent activity assays.

Visualizations
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Caption: Catalytic mechanism of enoyl-CoA hydratase.
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Caption: Troubleshooting workflow for low enzyme activity.
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Goal: Improve Catalytic Efficiency

Rational Design / Site-Directed Mutagenesis
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Caption: Experimental workflow for improving enzyme efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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